

# Revefenacin and its Active Metabolite THRX-195518: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | THRX-195518 |           |
| Cat. No.:            | B1426059    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Revefenacin is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it exerts its therapeutic effect through competitive antagonism of muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] A key feature of revefenacin's pharmacology is its rapid and extensive conversion to an active metabolite, THRX-195518.[1][5][6] This document provides a comprehensive technical guide on revefenacin and THRX-195518, summarizing their pharmacokinetic and pharmacodynamic properties, metabolic pathways, and the experimental methodologies used for their characterization.

# **Mechanism of Action and Signaling Pathway**

Revefenacin is a competitive antagonist of all five human muscarinic acetylcholine receptor subtypes (M1-M5).[7][8] In the airways, acetylcholine released from parasympathetic nerves acts on M3 muscarinic receptors on smooth muscle cells, triggering bronchoconstriction.[3] By blocking these M3 receptors, revefenacin inhibits the action of acetylcholine, resulting in relaxation of the airway smooth muscle and bronchodilation.[3][4] Its long duration of action allows for once-daily dosing.[2][9]



The active metabolite, **THRX-195518**, also exhibits affinity for all five muscarinic receptor subtypes and is considered to contribute to the systemic antimuscarinic activity of revefenacin. [6][7]



Click to download full resolution via product page

Figure 1: Antagonistic action of Revefenacin and **THRX-195518** at the M3 muscarinic receptor.

## **Metabolism of Revefenacin**

The primary metabolic pathway for revefenacin is hydrolysis of its primary amide group to form the carboxylic acid metabolite, **THRX-195518**.[5][6][10] This conversion is rapid and extensive following inhaled administration.[1][5][6] While CYP enzymes play a minor role, the hydrolysis is the predominant metabolic route.[2][10] Both revefenacin and **THRX-195518** are primarily eliminated through the hepatobiliary and fecal routes, with minimal renal excretion.[10][11]





Click to download full resolution via product page

Figure 2: Primary metabolic pathway of Revefenacin to THRX-195518.

## **Pharmacodynamic Properties**

Both revefenacin and **THRX-195518** are antagonists of muscarinic receptors. However, revefenacin demonstrates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki. nM)

| Compound        | hM1  | hM2  | hM3  | hM4  | hM5  |
|-----------------|------|------|------|------|------|
| Revefenacin     | 0.50 | 0.34 | 0.67 | 0.49 | 3.30 |
| THRX-<br>195518 | 1.3  | 2.1  | 1.8  | 1.6  | 11   |

Data from a single experiment for direct comparison.[7]

In vitro studies indicate that **THRX-195518** has a binding affinity that is approximately 3- to 10-fold lower than that of revefenacin for the various muscarinic receptor subtypes.[6][7][12]



Specifically for the M3 receptor, the affinity of **THRX-195518** is reported to be about one-third to one-tenth that of the parent compound.[1][5]

## **Pharmacokinetic Properties**

Following administration by nebulization, revefenacin is rapidly absorbed, and its conversion to **THRX-195518** is also rapid.[5][13] Systemic exposure to **THRX-195518** is significantly higher than that of revefenacin.[1][5]

Table 2: Pharmacokinetic Parameters of Revefenacin and THRX-195518 in COPD Patients

| Parameter                                        | Revefenacin                    | THRX-195518                |
|--------------------------------------------------|--------------------------------|----------------------------|
| Tmax (Time to Peak Plasma<br>Concentration)      | 14 to 31 minutes               | Coincides with revefenacin |
| Terminal Elimination Half-life (t½)              | 23 to 58 hours                 | 23 to 58 hours             |
| Systemic Exposure (AUC Ratio, Metabolite:Parent) | -                              | ~4- to 6-fold higher       |
| Plasma Protein Binding                           | 71%                            | 58%                        |
| Apparent Volume of Distribution (Vd)             | 218 L (IV in healthy subjects) | Not specified              |
| Oral Bioavailability                             | < 3%                           | Not applicable             |
| Accumulation (after repeat dosing)               | < 1.6-fold                     | < 1.6-fold                 |

Data compiled from multiple sources.[1][2][5][10]

## **Drug Interaction Profile**

In vitro studies have assessed the potential for revefenacin and **THRX-195518** to cause drugdrug interactions.



**Table 3: In Vitro Drug Interaction Profile** 

| Parameter                   | Revefenacin                                          | THRX-195518                                          |
|-----------------------------|------------------------------------------------------|------------------------------------------------------|
| CYP Inhibition (Reversible) | No significant inhibition of major CYP enzymes       | No significant inhibition of major CYP enzymes       |
| CYP Induction               | Little to no effect on CYP1A2,<br>CYP2B6, and CYP3A4 | Little to no effect on CYP1A2,<br>CYP2B6, and CYP3A4 |
| Transporter Substrate       | P-gp, BCRP                                           | OATP1B1, OATP1B3                                     |

Data from in vitro studies.[5]

At clinically relevant concentrations, neither revefenacin nor **THRX-195518** is likely to cause significant drug-drug interactions mediated by cytochrome P450 enzymes.[5]

# **Experimental Protocols Muscarinic Receptor Binding Affinity Assays**

The binding affinities of revefenacin and **THRX-195518** for the five human muscarinic receptor subtypes were determined using radioligand competition binding assays.[7]





Click to download full resolution via product page

Figure 3: General workflow for a radioligand competition binding assay.

#### Detailed Methodology:

 Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human M1, M2, M3, and M4 receptors, and commercially purchased membranes expressing the M5 receptor were used.[7]



- Radioligand: [3H]THRX-134853 was utilized as the radioligand.[7] Another commonly used radioligand for muscarinic receptor binding is [3H]N-methylscopolamine ([3H]NMS).[10]
- Assay Conditions: Assays were conducted in a HEPES buffer containing NaCl and MgCl2 at 37°C.[10]
- Nonspecific Binding: Nonspecific binding was determined in the presence of a high concentration of a non-labeled antagonist, such as atropine.[7][10]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined from competition curves. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

#### Pharmacokinetic and Mass Balance Studies

The absorption, metabolism, and excretion of revefenacin were evaluated in healthy male subjects using a [14C]-labeled version of the drug administered intravenously and orally.[10] [11]

#### Detailed Methodology:

- Study Design: A study involving healthy adult males (n=9) who received a single intravenous dose of 20 μg (~1 μCi) [14C]-revefenacin and/or a single oral solution dose of 200 μg (~10 μCi) [14C]-revefenacin.[10][11]
- Sample Collection: Blood, urine, and feces were collected at various time points post-administration.[10]
- Sample Analysis: Total radioactivity in the collected samples was measured. Plasma samples were also analyzed to identify and quantify revefenacin and its metabolites.[10]
  Concentrations of revefenacin and THRX-195518 in plasma and urine were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data. The mass balance was determined by quantifying the total radioactivity recovered in urine and feces.[10]



## Conclusion

Revefenacin is a long-acting muscarinic antagonist that undergoes rapid and extensive metabolism to its active metabolite, **THRX-195518**. While **THRX-195518** has a lower affinity for muscarinic receptors than the parent compound, its significantly higher systemic exposure suggests a contribution to the overall systemic antimuscarinic effects. A thorough understanding of the interplay between revefenacin and **THRX-195518** is crucial for a complete characterization of the drug's pharmacological profile. The data presented in this document, derived from a range of in vitro and in vivo studies, provides a detailed technical foundation for researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Revefenacin: First Global Approval PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Revefenacin? [synapse.patsnap.com]
- 4. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. revefenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Revefenacin | C35H43N5O4 | CID 11753673 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revefenacin Absorption, Metabolism, and Excretion in Healthy Subjects and Pharmacological Activity of Its Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]



- 13. Revefenacin, a Long-Acting Muscarinic Antagonist, Does Not Prolong QT Interval in Healthy Subjects: Results of a Placebo- and Positive-Controlled Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revefenacin and its Active Metabolite THRX-195518: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426059#revefenacin-active-metabolite-thrx-195518]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com